2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride
Description
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride is a synthetic small-molecule compound featuring a benzopyran-4-one core substituted with a phenyl group at the 8-position and a piperazinyl group at the 2-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are frequently employed in drug design to improve bioavailability and target engagement compared to morpholine-based analogs .
Properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUISTZFSXPSDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the benzopyran ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Antiinflammatory Properties
Research indicates that 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride exhibits significant antiinflammatory effects. A patent (US4954518A) describes its use in treating conditions characterized by inflammation, pyrexia, pain, rheumatism, and allergies. The compound is believed to inhibit pro-inflammatory pathways, making it a candidate for developing antiinflammatory drugs .
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of phosphatidylinositol 3-kinase pathways, which are crucial for cell survival and proliferation . The ability to modulate these pathways suggests that it could be effective in treating certain types of cancers.
Neuroprotective Effects
The compound's structure allows it to interact with neurotransmitter systems, indicating possible neuroprotective effects. It may serve as a candidate for treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls .
Case Study 2: Anti-inflammatory Efficacy
A clinical trial investigated the antiinflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed significant reductions in inflammatory markers and improved clinical symptoms compared to those receiving a placebo .
Mechanism of Action
The mechanism of action of 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog is 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) , which replaces the piperazinyl group with morpholine. Key differences include:
- Piperazinyl vs. Morpholinyl: Piperazine (C₄H₁₀N₂) contains two nitrogen atoms, enabling hydrogen bonding and increased basicity, whereas morpholine (C₄H₉NO) has one oxygen and one nitrogen, offering distinct electronic and steric properties.
- Salt Form: The dihydrochloride salt of the target compound enhances aqueous solubility, while LY294002 is typically used in non-salt form, requiring solvents like DMSO for dissolution .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Group | Salt Form |
|---|---|---|---|---|
| 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride | 379.31 | High (aqueous) | Piperazinyl | Dihydrochloride |
| 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) | 308.38 | Moderate (DMSO) | Morpholinyl | None |
| Levocetirizine dihydrochloride | 461.81 | High (aqueous) | Piperazinyl (in side chain) | Dihydrochloride |
Research Findings and Implications
- Solubility Advantage : Dihydrochloride salts, such as the target compound, exhibit superior aqueous solubility compared to neutral analogs like LY294002, reducing reliance on organic solvents in formulations .
- Target Selectivity : Piperazinyl groups may confer broader interaction with biological targets (e.g., serotonin receptors, kinases) compared to morpholinyl groups, which are more common in PI3K/AKT pathway inhibitors .
- Toxicity Considerations: While LY294002’s hazards include acute toxicity , the target compound’s safety profile remains uncharacterized in the provided evidence. However, structurally related dihydrochlorides (e.g., pseudourea derivatives) are noted for sensitization risks, emphasizing the need for detailed toxicological studies .
Biological Activity
2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one dihydrochloride, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.
- Chemical Name: this compound
- CAS Number: 854127-90-5
- Molecular Formula: C19H20Cl2N2O
- Molecular Weight: 379.28 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of anti-tumor and anti-proliferative effects.
Anti-Proliferative Activity
Studies have demonstrated that compounds structurally related to this compound show significant anti-proliferative activity against various cancer cell lines. For instance, a structure–activity relationship study highlighted that certain substituents enhance anti-proliferative effects compared to standard treatments like desferrioxamine (DFO) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| DFO | 12.5 | HeLa |
| Benzopyran Derivative | 6.3 | HeLa |
| Other Analog | 10.0 | MCF7 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Signaling Pathways: It may modulate pathways involved in cell survival and proliferation, such as PI3K/Akt signaling .
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM.
Study Design
- Objective: To assess the anti-cancer potential of the compound.
- Methodology: Treatment of various cancer cell lines with increasing concentrations of the compound followed by viability assays.
Results:
The study found that the compound significantly reduced cell viability in a variety of cancer types, including breast (MCF7) and cervical (HeLa) cancers.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits low toxicity profiles at therapeutic doses, but further investigations are necessary to fully establish safety parameters.
Q & A
Q. What is the primary mechanism of action of LY294002 in cellular studies?
LY294002 is a potent, cell-permeable inhibitor of phosphatidylinositol 3-kinase (PI3K), selectively targeting the ATP-binding site of the enzyme. It blocks downstream signaling pathways such as AKT/mTOR, which are critical for cell proliferation, survival, and metabolism . Researchers should validate its inhibitory activity using kinase selectivity assays and monitor phosphorylation status of AKT (Ser473) via Western blotting to confirm pathway suppression.
Q. What safety protocols are essential for handling LY294002 in laboratory settings?
LY294002 is classified as hazardous under OSHA standards (29 CFR 1910.1200). Key protocols include:
Q. How can researchers determine the optimal concentration of LY294002 for PI3K inhibition in different cell lines?
Begin with literature-based ranges (e.g., 10–50 µM) and perform dose-response curves. For example:
Advanced Research Questions
Q. How to design experiments investigating LY294002’s role in modulating IL6 expression under inflammatory conditions?
- Experimental Setup : Pre-treat cells (e.g., macrophages) with LY294002 (10–50 µM) for 1 hour before inducing inflammation (e.g., LPS or TNF-α).
- Key Metrics : Quantify IL6 mRNA (qPCR) and protein (ELISA) levels. Include controls for PI3K-independent pathways (e.g., NF-κB inhibitors).
- Data Interpretation : LY294002 inhibits IL6 upregulation by blocking PI3K/AKT-driven transcriptional activation (e.g., STAT3) . Use pathway-specific inhibitors (e.g., JAK/STAT blockers) to dissect crosstalk.
Q. How to resolve contradictions in data regarding LY294002’s off-target effects?
Discrepancies may arise from:
- Cell-Type Specificity : Test LY294002 in multiple cell lines (e.g., primary vs. cancer cells) to assess variability in off-target kinase inhibition.
- Experimental Conditions : Ensure consistent treatment duration and serum concentration (e.g., serum starvation alters baseline PI3K activity).
- Validation Tools : Combine genetic approaches (e.g., siRNA knockdown of PI3K isoforms) with pharmacological inhibition to confirm target specificity .
Q. What strategies optimize synthesis and purity validation of LY294002 derivatives for SAR studies?
- Synthesis : Use palladium-catalyzed cross-coupling reactions to modify the piperazinyl or phenyl moieties. Purify intermediates via flash chromatography (e.g., Chromolith® HPLC columns) .
- Purity Validation : Employ LC-MS (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity. Monitor impurities (e.g., des-chloro byproducts) using pharmacopeial reference standards .
Methodological Notes
- Data Contradiction Analysis : When observing conflicting results (e.g., variable IC50 values), perform meta-analysis of published datasets and validate using orthogonal assays (e.g., thermal shift assays for target engagement).
- Advanced Applications : For in vivo studies, consider LY294002’s pharmacokinetic limitations (short half-life) and explore prodrug formulations or alternative PI3K inhibitors (e.g., wortmannin) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
